molecular formula C17H17ClN4O3 B5958172 2-[(2-CHLOROPHENYL)METHYL]-5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOLE

2-[(2-CHLOROPHENYL)METHYL]-5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOLE

Cat. No.: B5958172
M. Wt: 360.8 g/mol
InChI Key: ISUNLPBHLLGUGB-UHFFFAOYSA-N
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Description

2-[(2-CHLOROPHENYL)METHYL]-5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOLE is a synthetic organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom

Preparation Methods

The synthesis of 2-[(2-CHLOROPHENYL)METHYL]-5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The synthesis begins with the preparation of the chlorophenyl intermediate. This can be achieved by reacting 2-chlorobenzyl chloride with a suitable nucleophile, such as sodium azide, to form 2-chlorobenzyl azide.

    Cyclization to Tetrazole: The 2-chlorobenzyl azide is then subjected to cyclization under appropriate conditions to form the tetrazole ring. This step often involves heating the azide in the presence of a catalyst, such as copper sulfate, to promote the cyclization reaction.

    Introduction of the Trimethoxyphenyl Group: The final step involves the introduction of the trimethoxyphenyl group. This can be achieved by reacting the tetrazole intermediate with 3,4,5-trimethoxybenzyl chloride under basic conditions, such as using sodium hydroxide, to form the desired compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

2-[(2-CHLOROPHENYL)METHYL]-5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group. For example, nucleophilic substitution reactions can be performed using reagents like sodium methoxide or sodium ethoxide.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(2-CHLOROPHENYL)METHYL]-5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOLE has a wide range of scientific research applications, including:

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound for drug development. Its unique structure may offer advantages in terms of selectivity and potency.

    Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(2-CHLOROPHENYL)METHYL]-5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

2-[(2-CHLOROPHENYL)METHYL]-5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOLE can be compared with other similar compounds, such as:

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the chlorophenyl group but differs in the heterocyclic ring structure and the presence of a sulfonamide group.

    5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazole: This compound contains the trimethoxyphenyl group but has a different heterocyclic ring structure.

    5-(3,4,5-Trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole: This compound also contains the trimethoxyphenyl group but differs in the heterocyclic ring and the presence of a sulfonyl group.

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic ring structure, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-5-(3,4,5-trimethoxyphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O3/c1-23-14-8-12(9-15(24-2)16(14)25-3)17-19-21-22(20-17)10-11-6-4-5-7-13(11)18/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUNLPBHLLGUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN(N=N2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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